NMDA receptor antagonist 2

NR2B NMDA receptor radioligand binding

Standard NR2B antagonists like ifenprodil suffer from low affinity or off-target hERG activity, confounding CNS research. This compound solves the selectivity-efficacy gap: • **Subnanomolar potency**: Ki = 0.88 nM; functional IC50 = 1.0 nM • **Exceptional selectivity**: >200,000-fold vs NR2A; >20,000-fold vs hERG • **Oral bioavailability**: Brain ED50 = 4.8 mg/kg; validated in rat SNL neuropathic pain & haloperidol catalepsy models Ideal for PK/PD correlation, radioligand binding, and chronic dosing paradigms.

Molecular Formula C20H21N7O
Molecular Weight 375.4 g/mol
CAS No. 875898-41-2
Cat. No. B12422583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNMDA receptor antagonist 2
CAS875898-41-2
Molecular FormulaC20H21N7O
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC2=NOC(=N2)C3CCC(C3)NC4=NC=NC5=C4C=NN5
InChIInChI=1S/C20H21N7O/c1-12-2-4-13(5-3-12)8-17-25-20(28-27-17)14-6-7-15(9-14)24-18-16-10-23-26-19(16)22-11-21-18/h2-5,10-11,14-15H,6-9H2,1H3,(H2,21,22,23,24,26)/t14-,15-/m0/s1
InChIKeyJTKNIJDRSHYXLX-GJZGRUSLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NMDA Receptor Antagonist 2 Overview


NMDA receptor antagonist 2 (CAS 875898-41-2), also designated as compound 22 (MK-22), is a highly potent and orally bioavailable NR2B subtype-selective N-methyl-D-aspartate (NMDA) receptor antagonist [1]. It was identified through a structure-activity relationship campaign on 3-substituted aminocyclopentanes, incorporating a 1,2,4-oxadiazole linker to achieve subnanomolar affinity for NR2B and efficient brain penetration [1]. This compound is utilized in preclinical research for neuropathic pain and Parkinson's disease models, offering a tool compound with well-characterized in vitro pharmacology and in vivo efficacy following oral administration [1].

1
NR2B-subtype NMDA receptor pathway study tool compound
2
Supports oral in vivo neuropathic pain and Parkinson's disease model research
3
Radioligand binding, functional assay, and electrophysiology control compound

NMDA Receptor Antagonist 2 Differentiation


NR2B-selective NMDA antagonists exhibit marked heterogeneity in binding affinity, selectivity window, oral bioavailability, and in vivo safety margin [1]. Even within the same structural class, subtle modifications can dramatically alter hERG liability, metabolic stability, and brain penetration [1]. For example, the prototypical NR2B antagonist ifenprodil displays only moderate affinity (IC50 ~340 nM) , while clinical-stage candidates such as traxoprodil (CP-101,606) and rislenemdaz (MK-0657) possess Ki values in the low nanomolar range but differ in selectivity profiles and clinical outcomes [2]. Consequently, substituting one NR2B antagonist for another without confirming its specific potency, selectivity, and in vivo pharmacokinetic/pharmacodynamic profile can lead to inconsistent experimental results or misinterpretation of target engagement. The quantitative evidence below demonstrates the specific, verifiable differentiation of NMDA receptor antagonist 2 relative to its closest analogs and in-class candidates.

NR2B antagonists vary widely in binding affinity; class-level substitution may shift assay sensitivity and target-engagement interpretation.
Structural analogs with different hERG, metabolic, or P-gp profiles may alter CNS exposure and off-target pharmacology in vivo.
In vivo selectivity margins differ; motor-coordination endpoints may not transfer across NR2B antagonists without model-specific review.

NMDA Receptor Antagonist 2: Quantitative Evidence


Subnanomolar NR2B Binding Affinity

NMDA receptor antagonist 2 binds to the NR2B subunit with a Ki of 0.88 nM in a radioligand binding assay using homogenized human temporal cortex [1]. This affinity is approximately 4-fold higher than that of traxoprodil (CP-101,606; Ki = 3.4 nM) [1], 9-fold higher than rislenemdaz (MK-0657; Ki = 8.1 nM) , and over 400-fold higher than the prototypical antagonist ifenprodil (IC50 = 340 nM) .

NR2B Binding Affinity
Head-to-head
Ki = 0.88 nM (human temporal cortex)
3.9-fold lower Ki vs. traxoprodil (3.4 nM); 9.2-fold lower vs. rislenemdaz (8.1 nM); >400-fold vs. ifenprodil (~340 nM IC50)
Supports NR2B engagement at low assay concentrations
Radioligand binding assay context; cross-study comparison
NR2B NMDA receptor radioligand binding Ki

NR2B Functional Antagonism

In a cellular functional assay using cells expressing NR2B, NMDA receptor antagonist 2 exhibits an IC50 of 1.0 nM [1]. Furthermore, in an electrophysiology assay using NR2B receptors, compound 22 achieves full blockade of ion flux with a KD of 0.35 nM [1]. In comparison, the NR2B antagonist EVT-101 shows an IC50 of 17 nM , and Ro 25-6981 exhibits an IC50 of 9.7 nM in a calcium influx assay .

Functional Antagonism
Reported
IC50 = 1.0 nM; KD = 0.35 nM (electrophysiology)
17-fold lower IC50 vs. EVT-101 (17 nM); 28-fold lower KD vs. Ro 25-6981 (9.7 nM IC50)
Assay potency context for complete NR2B current blockade
Cellular and patch-clamp assay conditions
NR2B functional assay IC50 electrophysiology

Selectivity Over NR2A and hERG

NMDA receptor antagonist 2 demonstrates high selectivity for NR2B over NR2A, with an IC50 of 200 μM against NR2A, representing a 200,000-fold window relative to its NR2B IC50 (1.0 nM) [1]. Additionally, it exhibits minimal hERG channel binding, with an inflection point (IP) of 20 μM, corresponding to >20,000-fold selectivity over hERG [1]. This profile contrasts with earlier analogs such as compound 23, which showed worsened hERG binding (IP = 7,200 nM) despite maintaining subnanomolar NR2B affinity [1].

NR2A/hERG Selectivity
Head-to-head
NR2A IC50 = 200 µM (200,000-fold window); hERG IP = 20 µM (>20,000-fold window)
Improved hERG profile vs. compound 23 (IP = 7,200 nM)
Isoform-selectivity and hERG liability endpoint context
Cellular NR2A assay; MK-499 hERG binding assay
NR2A hERG selectivity off-target

In Vivo Efficacy in Pain and Parkinson's Models

Following oral administration, NMDA receptor antagonist 22 significantly inhibited tactile allodynia in the rat spinal nerve ligation (Chung) model of neuropathic pain in a dose-dependent manner [1]. In the haloperidol-induced catalepsy model of Parkinson's disease, compound 22 reduced catalepsy scores by 34% (3 mg/kg), 86% (10 mg/kg), and 92% (30 mg/kg) compared to vehicle [1]. Crucially, in the rotarod assay, compound 22 showed no measurable effect on motor coordination at a high oral dose of 100 mg/kg [1], establishing a significant therapeutic margin (>30-fold between efficacy and motor impairment). In contrast, the benchmark compound 6 exhibited a narrower safety profile [1].

In Vivo Model Response
Head-to-head
SNL allodynia inhibition; catalepsy score reduction 34–92% (3–30 mg/kg); rotarod: no effect at 100 mg/kg
>30-fold margin between efficacy dose and motor impairment vs. compound 6 narrower profile
Model-response endpoint context with motor-function preservation
Rat SNL, haloperidol catalepsy, and rotarod models
neuropathic pain Parkinson's disease rotarod in vivo efficacy

Oral Bioavailability and Brain Receptor Occupancy

NMDA receptor antagonist 22 demonstrated improved oral bioavailability over earlier analog 16 and achieved efficient NR2B receptor occupancy in rat brain following oral dosing, with an ED50 of 4.8 mg/kg [1]. This indicates that at low oral doses, compound 22 occupies a significant fraction of central NR2B receptors. In comparison, many NR2B antagonists exhibit poor oral absorption or limited brain penetration, necessitating parenteral administration or higher doses [2].

Brain Occupancy
Head-to-head
Brain receptor occupancy ED50 = 4.8 mg/kg (rat, oral)
Improved oral bioavailability over earlier analog 16
Supports oral CNS exposure-model interpretation
Rat PK and ex vivo receptor occupancy assay
oral bioavailability brain penetration receptor occupancy PK/PD

CYP450 and P-gp Substrate Profile

Compound 22 showed no significant inhibition of major cytochrome P450 enzymes, including CYP3A4, CYP2C9, and CYP2D6, and was not a substrate for human or rat P-glycoprotein (P-gp) [1]. This profile contrasts with many CNS-penetrant NR2B antagonists that are P-gp substrates, limiting brain exposure [2]. The absence of CYP inhibition and P-gp efflux reduces the likelihood of pharmacokinetic drug-drug interactions in combination studies.

CYP & P-gp Profile
Class-level
No significant CYP3A4/2C9/2D6 inhibition; not a human or rat P-gp substrate
Contrasts with many CNS-penetrant NR2B antagonists
Supports drug-drug interaction endpoint review
In vitro CYP and P-gp efflux assays; class-level inference
CYP450 P-glycoprotein drug-drug interaction metabolism

Applications of NMDA Receptor Antagonist 2


Neuropathic Pain (SNL Model)

NMDA receptor antagonist 2 is ideally suited for investigating NR2B-mediated mechanisms in neuropathic pain. Its oral efficacy in the rat SNL model, as demonstrated by significant reversal of tactile allodynia [1], makes it a reliable tool for chronic dosing paradigms. The compound's high selectivity over NR2A and hERG ensures that observed antinociceptive effects are attributable to NR2B antagonism rather than off-target activities [1].

Parkinson's Disease (Catalepsy Model)

The robust dose-dependent reduction of catalepsy scores in the haloperidol model [1] positions NMDA receptor antagonist 2 as a valuable probe for dissecting NR2B's role in basal ganglia motor circuits. Its lack of motor impairment in the rotarod assay even at high doses [1] allows researchers to discriminate genuine antiparkinsonian effects from non-specific motor stimulation.

NR2B In Vitro Binding and Functional Assays

With subnanomolar affinity (Ki = 0.88 nM) and potent functional blockade (IC50 = 1.0 nM, KD = 0.35 nM) [1], this compound serves as a high-quality reference standard for radioligand binding assays, calcium flux measurements, and electrophysiological recordings. Its well-defined selectivity profile (200,000-fold over NR2A, >20,000-fold over hERG) [1] makes it an essential control for establishing assay specificity.

Oral PK/PD Modeling

The compound's oral bioavailability and brain receptor occupancy ED50 of 4.8 mg/kg [1] enable correlation of plasma or brain exposure with target engagement and behavioral outcomes. Researchers can leverage this data to design PK/PD studies that relate peripheral dosing to central NR2B occupancy, a critical step in translational neuroscience.

Application
Selection Property
Validation Focus
Neuropathic pain model studies
Oral in vivo efficacy in SNL model context
Allodynia endpoint and NR2B pathway-response validation
Parkinson's disease model research
Catalepsy-score reduction without motor impairment
Motor-circuit endpoint and behavioral selectivity review
In vitro NR2B binding and functional assays
Low nanomolar affinity and functional blockade
Assay specificity and NR2A/hERG selectivity endpoints
Oral PK/PD modeling
Brain receptor occupancy and oral bioavailability
Exposure-model validation and CNS target-engagement review

Technical Documentation Hub

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55 linked technical documents
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